2-Fluoro-3,4-dimethoxybenzaldehyde
CAS No.: 37686-68-3
Cat. No.: VC2319360
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37686-68-3 |
---|---|
Molecular Formula | C9H9FO3 |
Molecular Weight | 184.16 g/mol |
IUPAC Name | 2-fluoro-3,4-dimethoxybenzaldehyde |
Standard InChI | InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 |
Standard InChI Key | UDBUQQVUWKHCAR-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)C=O)F)OC |
Canonical SMILES | COC1=C(C(=C(C=C1)C=O)F)OC |
Introduction
Basic Properties and Identification
Chemical Identity
2-Fluoro-3,4-dimethoxybenzaldehyde represents a class of fluorinated aromatic aldehydes with specific substitution patterns. The compound is registered with CAS number 37686-68-3 and has been cataloged in multiple chemical databases . The presence of both fluorine and methoxy substituents creates a distinctive electronic environment within the molecule, influencing its reactivity and potential applications.
Standard Identifiers
Identifier Type | Value |
---|---|
CAS Number | 37686-68-3 |
Molecular Formula | C₉H₉FO₃ |
PubChem CID | 603588 |
MDL Number | MFCD03411462 |
IUPAC Name | 2-fluoro-3,4-dimethoxybenzaldehyde |
InChI | InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 |
InChIKey | UDBUQQVUWKHCAR-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)C=O)F)OC |
Physical and Chemical Properties
Physical State and Appearance
Synthesis Methods
Historical Synthetic Approaches
According to the literature, early synthesis methods for 3-fluoroveratrole and related compounds like 2-Fluoro-3,4-dimethoxybenzaldehyde encountered challenges with decreased yields during scale-up. A significant by-product was observed, formed via a benzyne pathway that became more pronounced with longer reaction times during larger-scale preparations .
Modern Synthetic Considerations
More recent synthetic approaches likely focus on efficient and selective methods to introduce the fluorine atom at the 2-position of the 3,4-dimethoxybenzaldehyde scaffold. Direct fluorination approaches using selective fluorinating agents or through metal-catalyzed transformations may offer advantages over earlier methods.
The establishment of reliable synthetic routes to 2-Fluoro-3,4-dimethoxybenzaldehyde remains relevant for researchers requiring this compound as a building block or intermediate for further transformations .
Applications and Research Relevance
Synthetic Building Block
2-Fluoro-3,4-dimethoxybenzaldehyde serves as an important building block in organic synthesis, particularly for the preparation of more complex fluorinated aromatic compounds. The aldehyde functionality provides a reactive handle for further transformations, including condensation reactions, reductions, and oxidations.
Pharmaceutical Research
The specific arrangement of functional groups in this molecule makes it potentially valuable in pharmaceutical research. Fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, including changes in lipophilicity, metabolic stability, and binding affinity to target biomolecules.
Related Research Areas
The compound appears in literature related to the synthesis of model precursors, suggesting its relevance in the development of labeled compounds for imaging or diagnostic applications . Its structural similarity to compounds used in radiochemistry, particularly in the context of 18F-labeling, indicates potential applications in positron emission tomography (PET) tracer development.
Category | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; Wear protective gloves/protective clothing/eye protection/face protection; IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell; IF ON SKIN: Wash with plenty of soap and water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
These safety classifications indicate that the compound requires careful handling to minimize exposure risks .
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